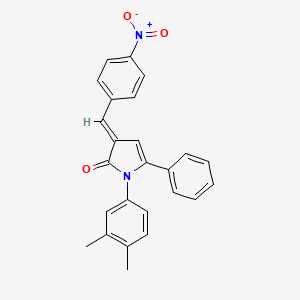![molecular formula C25H22O5 B11693973 [2-(benzyloxy)phenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone](/img/structure/B11693973.png)
[2-(benzyloxy)phenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE is a complex organic compound that features a benzodioxepine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepine ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and suitable nucleophiles.
Epoxidation: The formation of the oxirane ring (epoxide) is achieved through the oxidation of an alkene precursor using peracids such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Wirkmechanismus
The mechanism of action of 7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or alteration of genetic material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Coumarin Derivatives: Known for their anticoagulant properties, these compounds also feature a benzene ring fused with a heterocyclic structure.
Uniqueness
What sets 7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE apart is its combination of a benzodioxepine core with an oxirane ring and a benzyloxy group. This unique structure imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C25H22O5 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C25H22O5/c26-23(19-9-4-5-10-20(19)29-16-17-7-2-1-3-8-17)25-24(30-25)18-11-12-21-22(15-18)28-14-6-13-27-21/h1-5,7-12,15,24-25H,6,13-14,16H2 |
InChI-Schlüssel |
ZIEYLJSUFBTLJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4OCC5=CC=CC=C5)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11693891.png)
![N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B11693904.png)

![Propyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11693918.png)


![(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11693945.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693946.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11693947.png)

![3,5-dinitro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11693958.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693963.png)
![Propyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11693968.png)
![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B11693979.png)
